Methyl 4-amino-2-methyl-5-nitrobenzoate
CAS No.: 1260848-51-8
Cat. No.: VC2821517
Molecular Formula: C9H10N2O4
Molecular Weight: 210.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1260848-51-8 |
|---|---|
| Molecular Formula | C9H10N2O4 |
| Molecular Weight | 210.19 g/mol |
| IUPAC Name | methyl 4-amino-2-methyl-5-nitrobenzoate |
| Standard InChI | InChI=1S/C9H10N2O4/c1-5-3-7(10)8(11(13)14)4-6(5)9(12)15-2/h3-4H,10H2,1-2H3 |
| Standard InChI Key | JWLVSMLOEYNNHO-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N |
| Canonical SMILES | CC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])N |
Introduction
Structural Characteristics and Physical Properties
Chemical Identity and Nomenclature
Methyl 4-amino-2-methyl-5-nitrobenzoate is an aromatic compound with multiple functional groups arranged around a benzene ring core. The compound is registered with CAS Number 146948-44-9 and is also known by several alternative names including "Benzoic acid, 4-amino-2-methyl-5-nitro-, methyl ester" and "3-Amino-2-methyl-5-nitro-benzoic acid methyl ester" . The molecular formula is C9H10N2O4, representing nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, and four oxygen atoms arranged in a specific configuration to form this functionalized benzoate derivative .
Physical Properties
The compound exhibits distinctive physical properties that are essential for understanding its behavior in various applications. These properties are summarized in the following table:
| Property | Value | Unit |
|---|---|---|
| Molecular Weight | 210.187 | g/mol |
| Exact Mass | 210.064056 | g/mol |
| Density | 1.3±0.1 | g/cm³ |
| Boiling Point | 403.7±40.0 | °C at 760 mmHg |
| Flash Point | 198.0±27.3 | °C |
| LogP | 2.66 | - |
| Polar Surface Area (PSA) | 98.14000 | Ų |
| Vapor Pressure | 0.0±0.9 | mmHg at 25°C |
| Index of Refraction | 1.596 | - |
The compound demonstrates relatively high boiling and flash points, indicating strong intermolecular forces likely due to hydrogen bonding capabilities of the amino group and the polar nature of the nitro and ester functionalities . The LogP value of 2.66 suggests moderate lipophilicity, which can be advantageous for certain biological applications where membrane permeability is important .
The literature reference by Labanauskas, Mazeikaite, Striela, Gedrimaite, Urbelis, and Zilinskas in Russian Chemical Bulletin (2011) likely contains more specific synthesis details, though the exact protocol is not provided in the search results .
Alternative Synthesis Methods
By examining related compounds, we can infer other potential synthetic routes. For instance, the preparation of Methyl 4-amino-3-methyl-5-nitrobenzoate (a positional isomer) involves nitration, reduction, and esterification reactions. Similarly, the preparation of methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate involves halogenation of 2-methoxy-4-acetylamine methyl benzoate followed by further transformations . These approaches could potentially be adapted for the synthesis of Methyl 4-amino-2-methyl-5-nitrobenzoate with appropriate modifications to the reaction conditions and starting materials.
Chemical Properties and Reactivity
Functional Group Behavior
Methyl 4-amino-2-methyl-5-nitrobenzoate contains multiple functional groups that contribute to its chemical behavior:
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The amino group (-NH2) at the 4-position acts as a nucleophile and can participate in various reactions including acylation, alkylation, and diazotization.
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The nitro group (-NO2) at the 5-position is electron-withdrawing, activating the ring toward nucleophilic aromatic substitution while deactivating it toward electrophilic aromatic substitution.
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The methyl ester group (-COOCH3) can undergo hydrolysis, transesterification, and reduction reactions.
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The methyl group at the 2-position can influence the reactivity through both steric and electronic effects, potentially participating in oxidation reactions under harsh conditions.
The combination of electron-donating (amino and methyl) and electron-withdrawing (nitro and ester) groups creates a complex electronic distribution within the molecule, affecting its reactivity patterns and stability.
Stability and Reactivity Patterns
The high boiling point (403.7±40.0 °C at 760 mmHg) and flash point (198.0±27.3 °C) suggest thermal stability , though decomposition may occur before these temperatures are reached due to the energetic nature of the nitro group.
Applications and Uses
Research Applications
In research settings, Methyl 4-amino-2-methyl-5-nitrobenzoate likely serves as a building block for more complex molecules. The reactive functional groups allow for selective modifications, enabling the creation of libraries of compounds for structure-activity relationship studies.
The compound's related derivatives have been studied for their potential biological activity and interactions with biomolecules. Some research explores the potential of similar compounds as pharmaceutical intermediates, suggesting that Methyl 4-amino-2-methyl-5-nitrobenzoate may have parallel applications in medicinal chemistry research.
Comparative Analysis with Structural Analogues
Comparison with Related Nitrobenzoate Esters
A comparison with structurally related compounds provides insights into the influence of functional group positioning on physical and chemical properties:
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Methyl 4-amino-2,3-difluoro-5-nitrobenzoate (CAS: 284030-58-6) has a similar structure but with fluorine atoms replacing the methyl group. It has a higher density (1.5±0.1 g/cm³ vs. 1.3±0.1 g/cm³), comparable boiling point (402.0±45.0 °C vs. 403.7±40.0 °C), slightly lower LogP (2.50 vs. 2.66), and notably, a defined melting point of 184-186°C .
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Methyl 2-amino-5-nitrobenzoate (CAS: 3816-62-4) differs in the positioning of the amino group and lacks the methyl substituent. This compound has a molecular weight of 196.16 g/mol (compared to 210.187 g/mol for our target compound) and features different hazard characteristics with specific risk and safety statements .
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Methyl 4-amino-3-methyl-5-nitrobenzoate (CAS: 668276-44-6) is an isomer with the methyl group at the 3-position instead of the 2-position. While sharing the same molecular formula and similar properties, the change in methyl group position likely influences its reactivity and three-dimensional structure.
Structure-Property Relationships
The positioning of functional groups significantly impacts the physical and chemical properties of these compounds:
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The presence of fluorine atoms in Methyl 4-amino-2,3-difluoro-5-nitrobenzoate increases its density and likely affects its reactivity compared to the methyl-substituted analogue .
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The positioning of the amino group (ortho vs. para to the carboxyl group) likely influences the electron distribution, affecting properties such as acidity/basicity, reactivity patterns, and spectroscopic characteristics.
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The methyl substituent position (2-position vs. 3-position) can alter the steric environment around the functional groups, potentially affecting reaction rates and selectivity in various transformations.
These structure-property relationships are crucial for understanding the behavior of Methyl 4-amino-2-methyl-5-nitrobenzoate and for predicting how structural modifications might affect its properties and applications.
Thermochemical Properties
Energetic Considerations
The thermochemical assessment of related nitrobenzoate isomers provides a framework for understanding the energetic effects of substituent positioning on the benzene ring . Such studies help predict the behavior of Methyl 4-amino-2-methyl-5-nitrobenzoate in reactions involving heat transfer or in applications where thermal stability is important.
Research Perspectives and Future Directions
Current Research
Current research involving similar nitrobenzoate compounds focuses on their potential applications in medicinal chemistry, particularly as intermediates in the synthesis of biologically active compounds. The unique arrangement of functional groups in Methyl 4-amino-2-methyl-5-nitrobenzoate offers opportunities for selective modifications, making it a potentially valuable building block in organic synthesis.
Research into the thermochemical properties of nitrobenzoate isomers also continues to provide insights into the fundamental relationship between molecular structure and energetic properties . Such research enhances our understanding of how substituent positioning affects stability, reactivity, and potential applications.
Future Directions
Future research directions may include:
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Development of more efficient and environmentally friendly synthetic routes to Methyl 4-amino-2-methyl-5-nitrobenzoate and its derivatives.
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Exploration of its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific biological receptors.
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Investigation of its reactivity patterns under various conditions, enhancing our understanding of how multiple functional groups influence each other in complex molecular systems.
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Detailed thermochemical studies to precisely quantify its energetic properties and how these relate to its structural features.
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Evaluation of potential catalytic applications, particularly where selective transformations of one functional group in the presence of others is required.
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